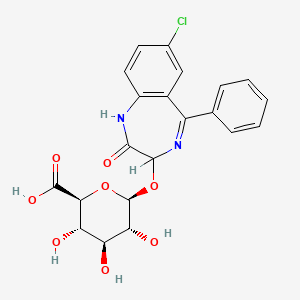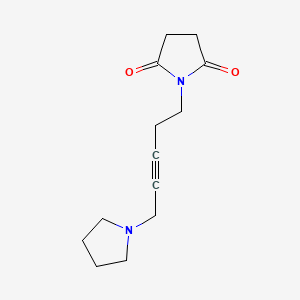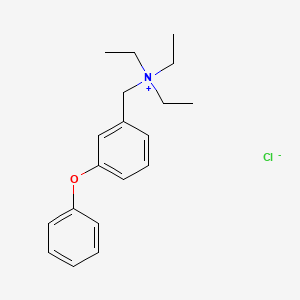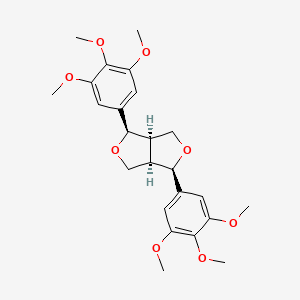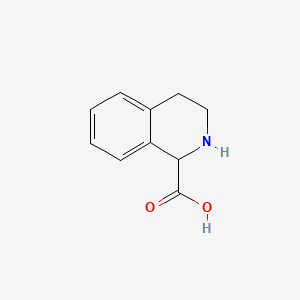
1,2,3,4-四氢异喹啉-1-羧酸
描述
Synthesis Analysis
The synthesis of THIQ-1-COOH and its derivatives incorporates traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have expanded these methodologies to include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of various THIQ-1-COOH derivatives, highlighting the compound's versatility and importance in organic synthesis (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of THIQ-1-COOH derivatives has been examined through diverse synthetic routes, revealing the importance of the THIQ core in medicinal chemistry. These studies demonstrate how modifications to the THIQ structure can lead to various biological activities, making THIQ-1-COOH a versatile scaffold for drug development (Verschueren et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving THIQ-1-COOH are characterized by their diversity and the ability to introduce a wide range of functional groups. Decarboxylation, alkylation, and cycloaddition reactions are notable, allowing for the synthesis of complex structures from THIQ-1-COOH precursors. These reactions underscore the compound's utility in constructing biologically relevant molecules (Huber & Seebach, 1987).
Physical Properties Analysis
The physical properties of THIQ-1-COOH and its derivatives, such as solubility, melting point, and optical purity, are crucial for their application in drug synthesis and medicinal chemistry. Studies focusing on these properties help in understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications (Quintiliano & Silva, 2012).
Chemical Properties Analysis
The chemical properties of THIQ-1-COOH, including its reactivity, stability, and potential for functionalization, are integral to its application in creating novel therapeutic agents. Research in this area provides insights into how THIQ-1-COOH can be modified to produce compounds with desired biological activities (Wang & Mosberg, 1995).
科学研究应用
生物碱和氨基酸衍生物的合成
通过各种化学反应合成了1,2,3,4-四氢异喹啉-1-羧酸衍生物,展示了它们在生物碱和氨基酸衍生物的合成中的重要性。例如,Huber和Seebach(1987)开发了一种合成四氢异喹啉衍生物的方法,其中包括生物碱(+)-corlumine (Huber & Seebach, 1987)。
新颖合成技术
利用各种化学反应探索了合成新颖的1,2,3,4-四氢异喹啉-3-羧酸衍生物的高效途径。Kotha和Banerjee(2007)报道了一种涉及环加成反应的新颖合成方法 (Kotha & Banerjee, 2007)。
生物学意义和多样化合成
强调了1,2,3,4-四氢异喹啉-3-羧酸(Tic)单元在肽基药物中的生物学意义。Kotha,Deodhar和Khedkar(2014)概述了构建Tic衍生物的各种合成方法,表明了它在药物化学中的重要性 (Kotha, Deodhar, & Khedkar, 2014)。
约束氨基酸的开发
对苯并-1,2,3,4-四氢异喹啉-3-羧酸(benzoTic)的研究导致了新型系列的拓扑约束氨基酸的合成。Wang和Mosberg(1995)通过扩展Tic的芳香体系设计了这些氨基酸 (Wang & Mosberg, 1995)。
N-保护和亲电攻击的激活中的应用
使用二氧化碳进行N-保护和促进亲电攻击合成了1,2,3,4-四氢异喹啉衍生物。Katritzky和Akutagawa(1986)展示了这种方法在化学转化中的实用性 (Katritzky & Akutagawa, 1986)。
衍生物的制备和表征
制备和表征了几种1,2,3,4-四氢异喹啉-3-羧酸衍生物,展示了该化合物的多功能性。Jansa,Macháček和Bertolasi(2006)对这些衍生物进行了详细表征,展示了它们在各种应用中的潜力 (Jansa, Macháček, & Bertolasi, 2006)。
通过Ugi四组分反应进行官能化
建立了通过Ugi四组分反应对1,2,3,4-四氢异喹啉进行官能化的方案。Yan等人(2016)展示了这种方法在合成结构多样的四氢异喹啉中的多功能性 (Yan, Bai, Xu, & Feng, 2016)。
对映纯衍生物的合成
已经实现了1,2,3,4-四氢异喹啉-1-羧酸对映纯衍生物的合成,这对于合成特定调节剂和核受体至关重要。Forró等人(2016)合成了具有高对映纯度的对映异构体衍生物,展示了它在药物化学中的重要性 (Forró, Megyesi, Paál, & Fülöp, 2016)。
Ugi型多组分反应
已经探索了涉及四氢异喹啉的Ugi型多组分反应,用于对这些化合物进行官能化。Ngouansavanh和Zhu(2007)报道了通过这种反应合成1,2-二酰化加合物,进一步展示了该化合物在有机合成中的实用性 (Ngouansavanh & Zhu, 2007)。
实用合成技术
Quintiliano和Silva(2012)报道了一种实用的合成方法,用于合成官能化的1,2,3,4-四氢异喹啉-3-羧酸。他们的方法突出了合成这些化合物的实用性和可访问性 (Quintiliano & Silva, 2012)。
安全和危害
未来方向
The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347435 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
41034-52-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41034-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
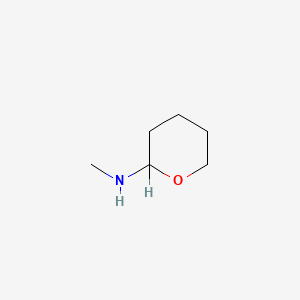
![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)
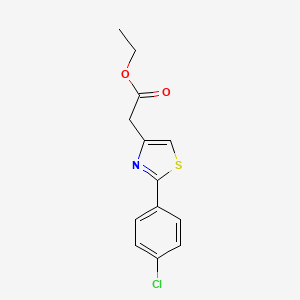
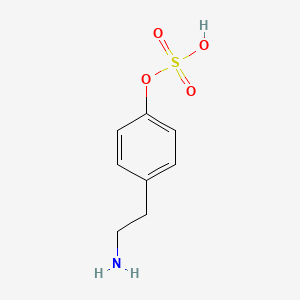
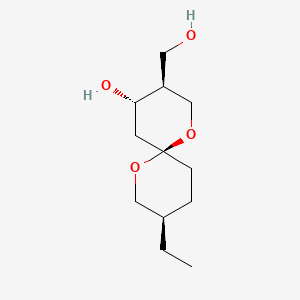
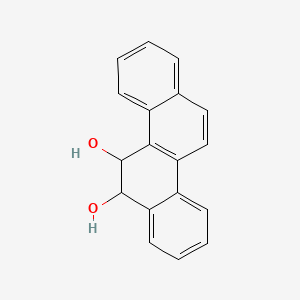
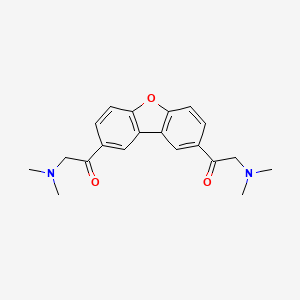
![[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B1211145.png)
